3-Chloro-5-phenylpyridine

Vue d'ensemble

Description

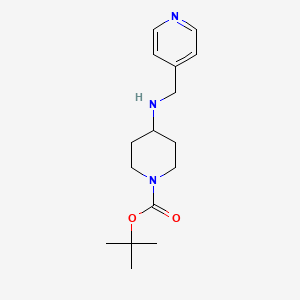

3-Chloro-5-phenylpyridine is a compound that is part of the pyridine family, characterized by a pyridine ring which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The specific structure of 3-chloro-5-phenylpyridine includes a chlorine atom and a phenyl group attached to the pyridine ring. While the provided abstracts do not directly discuss 3-chloro-5-phenylpyridine, they do provide insights into related compounds and their properties, which can be extrapolated to understand the chemical behavior and applications of 3-chloro-5-phenylpyridine.

Synthesis Analysis

The synthesis of related pyridine compounds often involves halogenation, amination, and other substitution reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions, which could be a relevant method for synthesizing halogen-substituted pyridines like 3-chloro-5-phenylpyridine . Additionally, the synthesis of complex pyridine derivatives, such as those described in abstracts 2 and 5, typically involves multiple steps including chlorination and aminisation, which may also be applicable to the synthesis of 3-chloro-5-phenylpyridine .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of pyridine derivatives, as seen in the studies of co-crystals involving 3-chloro-4-hydroxyphenylacetic acid and various pyridine derivatives . The molecular structure of 3-chloro-5-phenylpyridine would likely be analyzed using similar methods to determine its crystallographic parameters and to understand the interactions within its crystal lattice.

Chemical Reactions Analysis

The reactivity of pyridine compounds is influenced by the presence of substituents on the ring. For example, the presence of halogen atoms on the pyridine ring makes it a valuable intermediate for further chemical manipulations, such as the synthesis of pentasubstituted pyridines . The chlorine atom in 3-chloro-5-phenylpyridine would similarly affect its reactivity, making it a potential intermediate for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized using techniques such as thermal analysis, FTIR spectroscopy, and Hirshfeld surface analysis . These methods help in understanding the stability, intermolecular interactions, and functional groups present in the compounds. The properties of 3-chloro-5-phenylpyridine would likely be influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the phenyl group, affecting its chemical behavior and potential applications.

Relevant Case Studies

While the provided abstracts do not mention case studies involving 3-chloro-5-phenylpyridine, they do discuss the biological activity of related compounds. For instance, certain pyridine derivatives have been evaluated for their potential as multipotent drugs with cholinergic and neuroprotective properties . Similarly, the biological activity of a pyrazolo[1,5-a]pyrimidin-7-amine derivative was investigated, revealing moderate anticancer activity . These studies suggest that 3-chloro-5-phenylpyridine could also be explored for its biological activities in future research.

Applications De Recherche Scientifique

Photophysical Properties and Redox Behavior

3-Chloro-5-phenylpyridine has been utilized in the synthesis and study of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. This research explores the photophysical properties and redox behavior of these compounds, highlighting their luminescence from 3MLCT levels and the insensitivity of redox and absorption properties to remote substituents on the ligands (Neve et al., 1999).

Herbicidal Activity

Another application of 3-Chloro-5-phenylpyridine derivatives is in the field of herbicidal activity. These compounds, synthesized through Suzuki-type coupling, have shown significant action against broadleaf and grass weed species under pre- and post-emergent conditions, acting by inhibition of protoporphyrinogen-IX-oxidase (Schäfer et al., 2003).

Chemical and Biological Studies

Chemical and biological studies have been conducted on derivatives like dichloro(2-phenylpyridine) gold(III) complex. These studies focus on the synthesis, characterization, and the cytotoxic properties of these complexes, particularly against human leukemia and mouse tumor cell lines (Fan et al., 2003).

Synthesis of Phenylpyridines

Research has also been directed towards the efficient synthesis of phenylpyridines, such as 2-phenyl-3-aminopyridine, using 3-Chloro-5-phenylpyridine as an intermediate. This process involves a cost-effective method leveraging commercially available starting materials (Caron et al., 2001).

Photophysical Behavior of Metal Complexes

The use of 3-Chloro-5-phenylpyridine in the creation of complex metal ligands that exhibit complicated photophysical behavior is another significant area of research. These ligands have been applied in the preparation of rhenium complexes, which demonstrate multiple emission bands and nonlinear relaxation kinetics of excited states (Kisel et al., 2017).

Propriétés

IUPAC Name |

3-chloro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQRGAUVWHBXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376562 | |

| Record name | 3-chloro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-phenylpyridine | |

CAS RN |

292068-12-3 | |

| Record name | 3-chloro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)

![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)